

# Technical Support Center: Disperse Red 82

## Dyeing on Synthetic Fabrics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *Disperse Red 82*

Cat. No.: *B082367*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the color yield of **Disperse Red 82** on synthetic fabrics.

## Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process with **Disperse Red 82**, offering potential causes and solutions in a straightforward question-and-answer format.

**Issue:** Low Color Yield or Pale Shades

- Question: Why is the color of my fabric pale or the color yield lower than expected after dyeing with **Disperse Red 82**?

**Answer:** Low color yield can be attributed to several factors:

- Suboptimal Temperature: **Disperse Red 82** requires high temperatures for effective diffusion into synthetic fibers like polyester. The ideal temperature range is typically 120°C to 130°C. Dyeing at lower temperatures will significantly hinder dye uptake.
- Incorrect pH: The dye bath should be maintained in a slightly acidic range, typically between pH 4.5 and 5.5, to ensure the stability of the disperse dye and optimal exhaustion.<sup>[1]</sup>

- Inadequate Dyeing Time: The duration of the dyeing cycle at the peak temperature is crucial. A holding time of 30 to 60 minutes at 130°C is generally recommended to allow for sufficient dye penetration into the fiber.
- Improper Dispersion: **Disperse Red 82** is insoluble in water and must be finely dispersed. [2][3] Agglomeration of dye particles will prevent uniform dyeing and reduce color strength. Ensure a high-quality dispersing agent is used and that the dye paste is prepared correctly before adding to the dyebath.
- Fabric Pre-treatment: The fabric must be thoroughly scoured before dyeing to remove any oils, waxes, or sizing agents that can impede dye absorption.

**Issue: Uneven Dyeing or Shading**

- Question: My dyed fabric shows streaks, patches, or variations in shade. What is the cause?

Answer: Uneven dyeing can result from the following:

- Poor Dye Dispersion: As mentioned above, inadequate dispersion leads to dye particles clumping together, causing spotting and uneven color.
- Rapid Temperature Rise: Increasing the dye bath temperature too quickly can cause the dye to rush onto the fabric surface, leading to poor leveling. A gradual temperature rise of 1-2°C per minute is recommended.
- Insufficient Leveling Agent: A suitable leveling agent helps to ensure a uniform distribution of the dye on the fabric surface.
- Inadequate Fabric Circulation: In exhaust dyeing, proper movement of the fabric within the dyeing machine is essential for uniform exposure to the dye liquor.

**Issue: Poor Color Fastness**

- Question: The color of my dyed fabric bleeds during washing or rubs off easily. How can I improve the color fastness?

Answer: Poor wash and rubbing fastness are typically due to unfixed dye on the fiber surface.

- Incomplete Reduction Clearing: After dyeing, a reduction clearing process is essential to remove any loose dye particles from the fabric surface. This is typically done with a solution of sodium hyrosulfite and sodium hydroxide.[4]
- Improper Rinsing: Thorough rinsing after reduction clearing is necessary to remove all residual chemicals and cleared dye.
- Dye Migration: During drying or heat-setting at high temperatures, some disperse dyes can migrate to the fiber surface, which can impair fastness properties.

## Frequently Asked Questions (FAQs)

Q1: What is **Disperse Red 82** and for which fabrics is it suitable?

A1: **Disperse Red 82** is a monoazo disperse dye with a bluish-red shade.[2] It is primarily used for dyeing hydrophobic synthetic fibers such as polyester, cellulose acetate, and triacetate, as well as their blends.[2] Due to its non-ionic nature and low water solubility, it relies on high temperatures to diffuse into the fiber structure.[5]

Q2: What are the key parameters to control for optimal color yield with **Disperse Red 82**?

A2: The most critical parameters are:

- Temperature: 120°C - 130°C for high-temperature exhaust dyeing.
- pH: 4.5 - 5.5 (slightly acidic).[1]
- Time: 30-60 minutes at peak temperature.
- Dispersing Agent: Essential for a stable dye dispersion.
- Reduction Clearing: Crucial for achieving good wash and rubbing fastness.

Q3: Can I dye at a lower temperature using a carrier?

A3: Yes, a carrier can be used to swell the polyester fibers and facilitate dye uptake at temperatures around 85-90°C.[1] However, carriers can have environmental and health concerns, and their use may affect the light fastness of the dyeing.[6] High-temperature dyeing is generally the preferred method for polyester.

Q4: How do I prepare the dye bath for **Disperse Red 82**?

A4: First, make a paste of the **Disperse Red 82** powder with a small amount of a dispersing agent and warm water. This paste is then diluted with more water and added to the dye bath.[1] The pH of the bath should be adjusted with acetic acid.[1]

Q5: What are the expected fastness properties of **Disperse Red 82** on polyester?

A5: **Disperse Red 82** generally exhibits good to excellent fastness properties on polyester when dyed and after-treated correctly. The table below summarizes typical fastness ratings.

## Data Presentation

Table 1: Recommended Dyeing Parameters for **Disperse Red 82** on Polyester

| Parameter          | Recommended Value                                      | Notes                                                                   |
|--------------------|--------------------------------------------------------|-------------------------------------------------------------------------|
| Dye Concentration  | 0.5 - 3.0% (on weight of fabric)                       | Varies depending on the desired shade depth.                            |
| Liquor Ratio       | 1:10 - 1:20                                            | The ratio of the weight of the goods to the volume of the dye liquor.   |
| pH                 | 4.5 - 5.5                                              | Adjusted with acetic acid. <a href="#">[1]</a>                          |
| Dispersing Agent   | 1 - 2 g/L                                              | To ensure a stable dispersion of the dye.                               |
| Leveling Agent     | 0.5 - 1 g/L                                            | To promote uniform dyeing.                                              |
| Dyeing Temperature | 130°C                                                  | Optimal for dye penetration into polyester fibers.                      |
| Holding Time       | 30 - 60 minutes                                        | At 130°C to allow for dye diffusion and fixation.                       |
| Reduction Clearing | 1-2 g/L Sodium Hydrosulfite & 1-2 g/L Sodium Hydroxide | At 70-80°C for 15-20 minutes to remove surface dye. <a href="#">[4]</a> |

Table 2: Fastness Properties of **Disperse Red 82** on Polyester

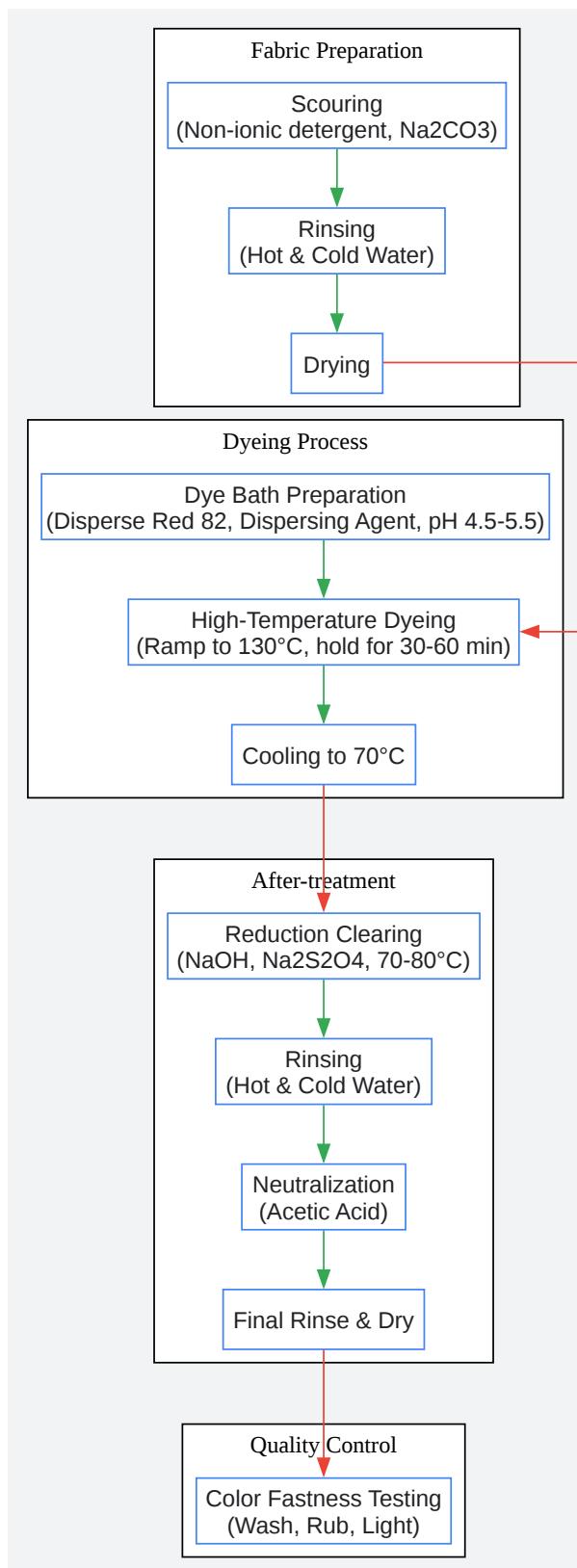
| Fastness Property                       | ISO Standard | Typical Rating (1-5 Scale, except Light) |
|-----------------------------------------|--------------|------------------------------------------|
| Light Fastness                          | ISO 105-B02  | 6-7[3][7]                                |
| Washing Fastness (Color Change)         | ISO 105-C06  | 4-5[3]                                   |
| Washing Fastness (Staining)             | ISO 105-C06  | 4-5[3]                                   |
| Sublimation Fastness                    | ISO 105-P01  | 4[7]                                     |
| Rubbing Fastness (Dry)                  | ISO 105-X12  | 4[7]                                     |
| Rubbing Fastness (Wet)                  | ISO 105-X12  | 4[7]                                     |
| Perspiration Fastness (Acid & Alkaline) | ISO 105-E04  | 5[3]                                     |

Note: Ratings are on a scale of 1 to 5, with 5 being the best. Light fastness is rated on a scale of 1 to 8, with 8 being the best.

## Experimental Protocols

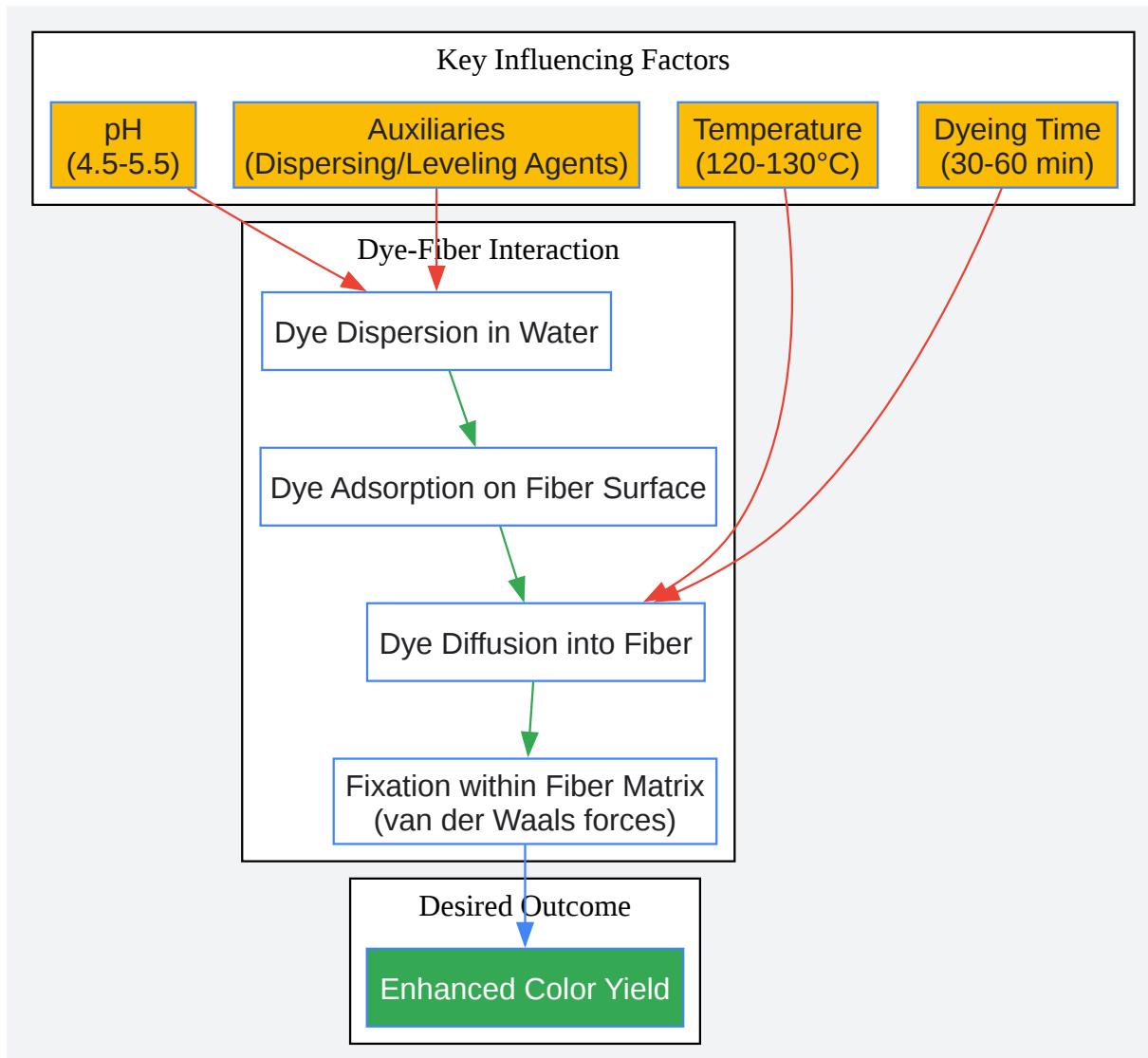
### 1. High-Temperature Exhaust Dyeing of Polyester with **Disperse Red 82**

- 1.1. Fabric Preparation:
  - Scour the polyester fabric with a solution of 1-2 g/L non-ionic detergent and 1 g/L sodium carbonate at 60-70°C for 20-30 minutes to remove impurities.
  - Rinse the fabric thoroughly with hot and then cold water.
  - Dry the fabric before weighing.
- 1.2. Dye Bath Preparation:
  - Calculate the required amount of **Disperse Red 82**, dispersing agent, and leveling agent based on the weight of the fabric and the desired shade depth.


- Create a smooth paste of the **Disperse Red 82** powder with an equal amount of dispersing agent and a small amount of warm water (40-50°C).
- Add this paste to the dye bath containing the required volume of water.
- Add the leveling agent and adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
- 1.3. Dyeing Procedure:
  - Place the scoured polyester fabric into the high-temperature dyeing apparatus.
  - Add the prepared dye bath.
  - Start the machine and gradually raise the temperature from 60°C to 130°C at a rate of 1-2°C per minute.
  - Maintain the temperature at 130°C for 30-60 minutes.
  - After the holding time, cool the dye bath down to 70°C.
- 1.4. After-treatment (Reduction Clearing):
  - Drain the dye bath.
  - Prepare a fresh bath at 70-80°C containing 1-2 g/L sodium hydrosulfite and 1-2 g/L sodium hydroxide.
  - Treat the dyed fabric in this solution for 15-20 minutes.
  - Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
  - Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).
  - Rinse with cold water and dry.

## 2. Color Fastness Testing

- 2.1. Washing Fastness (ISO 105-C06):


- A specimen of the dyed fabric is stitched between two specified adjacent fabrics (e.g., cotton and polyester).
  - The composite specimen is agitated in a soap solution under specified conditions of time and temperature.
  - The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.
- 2.2. Rubbing Fastness (ISO 105-X12):
    - The dyed fabric is rubbed with a dry and a wet white cotton cloth under specified pressure using a crockmeter.
    - The degree of color transfer to the white cloths is assessed using a grey scale for staining.
  - 2.3. Light Fastness (ISO 105-B02):
    - The dyed fabric is exposed to a controlled artificial light source that mimics natural daylight under specified conditions.
    - The change in color is assessed by comparing the exposed sample with an unexposed sample against a blue wool standard.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Experimental workflow for dyeing synthetic fabrics with **Disperse Red 82**.



[Click to download full resolution via product page](#)

Logical relationships enhancing the color yield of **Disperse Red 82**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. textilelearner.net [textilelearner.net]
- 2. worlddyeviariety.com [worlddyeviariety.com]
- 3. Disperse red 82 TDS|Disperse red 82 from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 4. benchchem.com [benchchem.com]
- 5. textilelearner.net [textilelearner.net]
- 6. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epsilonpigments.com [epsilonpigments.com]
- To cite this document: BenchChem. [Technical Support Center: Disperse Red 82 Dyeing on Synthetic Fabrics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082367#enhancing-the-color-yield-of-disperse-red-82-on-synthetic-fabrics]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)